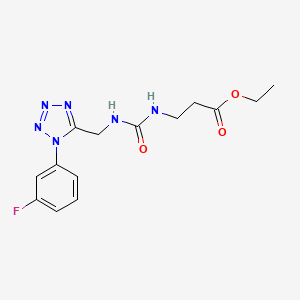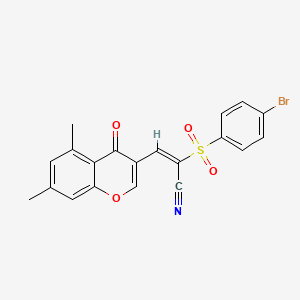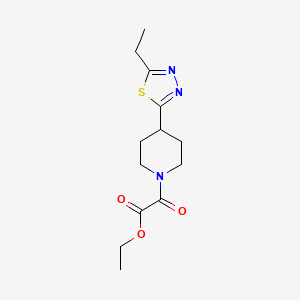![molecular formula C15H12F3NO2 B2715554 2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 864852-87-9](/img/structure/B2715554.png)
2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol, also known as TFMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFMP is an organic compound that belongs to the class of phenols and is widely used in the synthesis of various materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol, hereafter referred to as the compound, is involved in the synthesis of crystalline fluoro-functionalized imines. It has been studied for its structural characteristics using single-crystal X-ray diffraction (SC-XRD), revealing its potential in nonlinear optical (NLO) applications due to its significant intramolecular charge transfer and hyper-conjugation interactions. The compound exhibits high stability as inferred from its hardness and global softness properties, making it a valuable subject for quantum chemical calculations and NLO applications (Ashfaq et al., 2022).
Metal-Organic Frameworks and Coordination Compounds
The compound's versatility extends to the assembly of isostructural group IIB coordination compounds, where it serves as a ligand. These studies emphasize the role of π–π stacking and hydrogen-bonding interactions in metallosupramolecular assembly, highlighting the compound's potential in designing complex structures with specific properties (Hajiashrafi et al., 2019).
Anticancer Potential
Research has explored the anticancer activity of derivatives of this compound against T47D breast cancer cells. Although one study found the compound exhibited weak activity, it underscores the potential for further modifications and testing to enhance its efficacy in cancer treatment (Sukria et al., 2020).
Radical Scavenging and Antioxidant Activities
The compound has been investigated for its radical scavenging properties and antioxidant activities. Studies incorporating spectroscopic investigations and quantum chemical computational analyses suggest that certain derivatives possess significant antioxidant potential, which could be beneficial in pharmaceutical applications and the food industry (Alaşalvar et al., 2014).
Schiff Base Synthesis and Applications
As a Schiff base, this compound is synthesized through the condensation of aldehydes or ketones with primary amines. Its Schiff base derivatives have been synthesized and characterized, showing promising results in antibacterial and antioxidant activities. This indicates its utility in developing new therapeutic agents or additives in food and pharmaceutical industries (Kusumaningrum et al., 2021).
Eigenschaften
IUPAC Name |
2-methoxy-6-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-8-4-5-10(14(13)20)9-19-12-7-3-2-6-11(12)15(16,17)18/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSKSIRFRHDIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2715474.png)
![(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2715475.png)
![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B2715477.png)



![N-[1-(4-fluorophenyl)ethyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2715481.png)


![4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715486.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2715494.png)